

A Comprehensive Spectroscopic Guide to 2,2-Dimethylcyclohexanone

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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

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Introduction

2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a six-membered cyclic ketone with a molecular formula of $C_8H_{14}O$ and a molecular weight of 126.20 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The presence of a gem-dimethyl group adjacent to the carbonyl functionality introduces distinct steric and electronic effects that are reflected in its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,2-dimethylcyclohexanone**, offering insights into its structural characterization. The detailed spectroscopic information and protocols contained herein are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for **2,2-dimethylcyclohexanone** are typically acquired in a deuterated solvent, such as chloroform-d ($CDCl_3$), with tetramethylsilane (TMS) used as an internal standard.

1H NMR Spectroscopy

The ^1H NMR spectrum of **2,2-dimethylcyclohexanone** displays signals corresponding to the protons on the cyclohexane ring and the two methyl groups. The protons on the carbon alpha to the carbonyl group are deshielded and appear at a lower field.

Table 1: ^1H NMR Spectroscopic Data for **2,2-Dimethylcyclohexanone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.3 - 2.5	Multiplet	2H	H-6 (α to C=O)
~1.8 - 1.9	Multiplet	2H	H-3
~1.6 - 1.7	Multiplet	4H	H-4, H-5
1.08	Singlet	6H	2 x CH_3

Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[\[4\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is significantly deshielded and appears at a very low field.

Table 2: ^{13}C NMR Spectroscopic Data for **2,2-Dimethylcyclohexanone**

Chemical Shift (δ , ppm)	Assignment
~215	C=O (C-1)
~45	C-2
~38	C-6
~35	C-3
~27	2 x CH ₃
~22	C-4
~20	C-5

Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[\[4\]](#)[\[5\]](#)

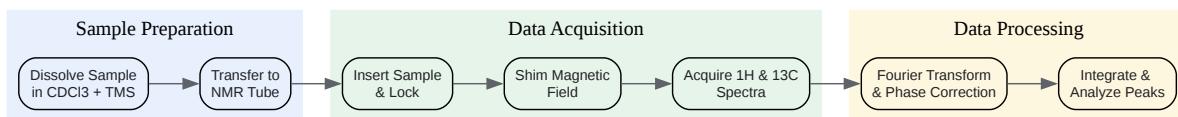
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2,2-dimethylcyclohexanone** in about 0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio for the less sensitive ^{13}C nucleus.



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Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2,2-dimethylcyclohexanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands for **2,2-Dimethylcyclohexanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~2950 - 2850	Strong	C-H Stretch	Alkane
~1715	Strong	C=O Stretch	Ketone
~1465	Medium	CH ₂ Bend	Alkane

The position of the carbonyl stretch at approximately 1715 cm^{-1} is characteristic of a saturated six-membered cyclic ketone.^[6]^[7]^[8] Ring strain in smaller cyclic ketones would shift this absorption to a higher wavenumber.^[7]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for analyzing liquid samples.

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and the sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.
 - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Background Spectrum:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of **2,2-dimethylcyclohexanone** onto the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, thoroughly clean the ATR crystal with a solvent-moistened soft tissue.

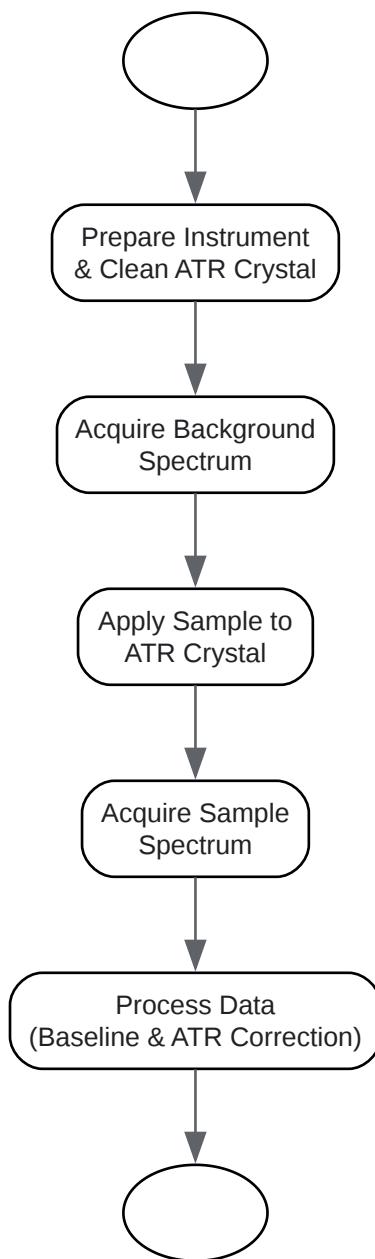
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Figure 2: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of **2,2-dimethylcyclohexanone** shows a molecular ion peak and several characteristic fragment ions.

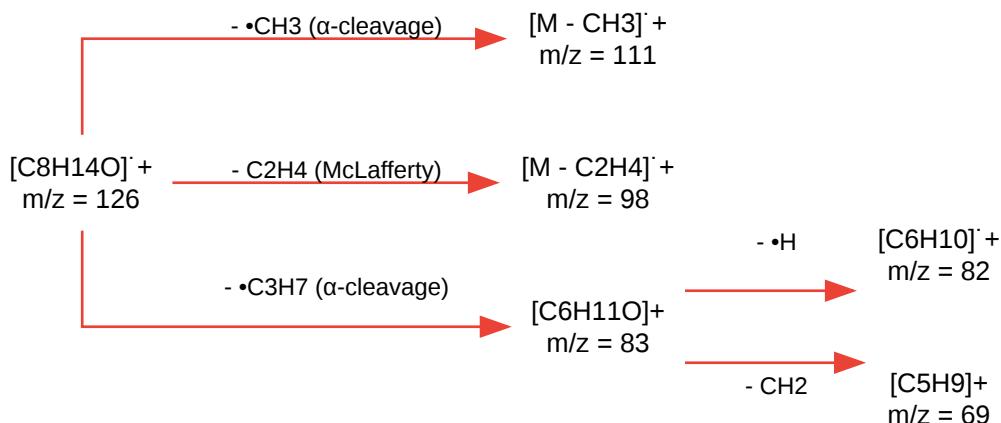
Table 4: Major Fragments in the Mass Spectrum of **2,2-dimethylcyclohexanone**

m/z	Relative Intensity (%)	Proposed Fragment
126	~25	[M] ⁺ (Molecular Ion)
111	~20	[M - CH ₃] ⁺
98	~15	[M - C ₂ H ₄] ⁺ (McLafferty Rearrangement)
83	~40	[M - C ₃ H ₇] ⁺
82	~100	[M - C ₃ H ₈] ⁺ (Base Peak)
69	~60	[C ₅ H ₉] ⁺
56	~65	[C ₄ H ₈] ⁺
55	~45	[C ₄ H ₇] ⁺
42	~50	[C ₃ H ₆] ⁺

Data obtained from the NIST WebBook.[\[1\]](#)

Fragmentation Pathway

The fragmentation of **2,2-dimethylcyclohexanone** is initiated by the loss of an electron to form the molecular ion (m/z 126). Subsequent fragmentation occurs through various pathways, including alpha-cleavage and McLafferty rearrangement. The base peak at m/z 82 is a result of the loss of a propyl radical followed by the loss of a hydrogen atom.



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Figure 3: Simplified Fragmentation Pathway of **2,2-Dimethylcyclohexanone**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like **2,2-dimethylcyclohexanone**.^[8]

- Sample Preparation:
 - Prepare a dilute solution of **2,2-dimethylcyclohexanone** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
- GC-MS System Setup:
 - GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).
 - Injector: Set the injector temperature to 250°C.
 - MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40-200.
- Data Acquisition:

- Inject 1 μ L of the prepared sample into the GC.
- The separated components elute from the GC column and enter the mass spectrometer for ionization and detection.
- Data Analysis:
 - Identify the peak corresponding to **2,2-dimethylcyclohexanone** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2-dimethylcyclohexanone**. The detailed ^1H NMR, ^{13}C NMR, IR, and MS data, along with the step-by-step experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important cyclic ketone. The provided workflows and fragmentation pathways offer further insight into the principles behind the spectroscopic analysis, empowering researchers and professionals in their scientific endeavors.

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